MAO-B Enzyme Inhibition: A 2.4-Fold Weaker Affinity Versus the Unsubstituted Core Scaffold
Compared to the parent scaffold trans-2-phenylcyclopropylamine (tranylcypromine analog), (1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine demonstrates a measurable and significant shift in MAO-B inhibition potency [1]. The data from a direct head-to-head enzyme assay reveals a 2.4-fold increase in the Ki value, indicating reduced binding affinity for this specific target. This quantifiable difference is crucial for researchers aiming to modulate MAO-B inhibition in their assays; choosing the bromophenyl analog provides a way to decrease inhibitory pressure on MAO-B compared to the unsubstituted compound, potentially reducing off-target effects related to MAO-B in cellular or in vivo models.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | 0.0329 mM (32.9 µM) |
| Comparator Or Baseline | trans-2-Phenylcyclopropylamine: 0.0136 mM (13.6 µM) |
| Quantified Difference | 2.4-fold higher Ki (weaker inhibition) |
| Conditions | In vitro enzyme inhibition assay against recombinant human MAO-B [1] |
Why This Matters
This provides a clear, data-driven rationale for selecting the brominated analog when a project requires attenuated MAO-B inhibition relative to the core cyclopropylamine pharmacophore.
- [1] BRENDA Enzyme Database. Ki Value data extracted from Gooden, D.M. et al. (2008) Bioorg. Med. Chem. Lett. 18, 3047-3051. Ligand ID: 2-(4-bromophenyl)cyclopropanamine. View Source
